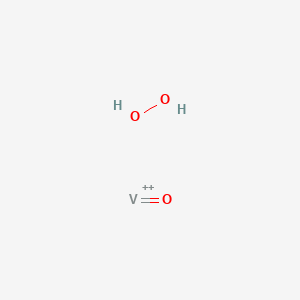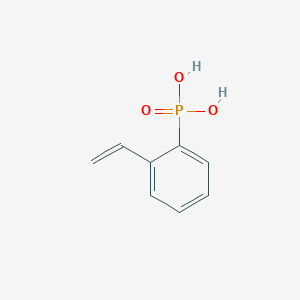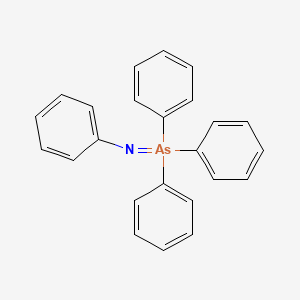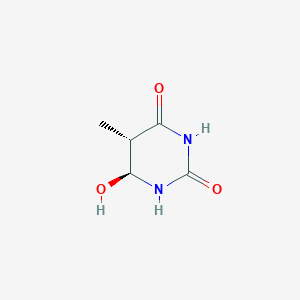
(4-Nitrophenoxy)-phenylmethoxymethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenoxy)-phenylmethoxymethanethione is an organic compound characterized by the presence of a nitro group attached to a phenoxy group, which is further connected to a phenylmethoxymethanethione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenoxy)-phenylmethoxymethanethione typically involves the reaction of 4-nitrophenol with phenylmethoxymethanethione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenoxy)-phenylmethoxymethanethione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(4-Nitrophenoxy)-phenylmethoxymethanethione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Nitrophenoxy)-phenylmethoxymethanethione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can also participate in interactions with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenoxy)-phenylmethanone: Similar structure but lacks the methoxymethanethione moiety.
(4-Nitrophenoxy)-phenylmethanol: Similar structure but contains a hydroxyl group instead of the methoxymethanethione moiety.
(4-Nitrophenoxy)-phenylmethanethiol: Similar structure but contains a thiol group instead of the methoxymethanethione moiety.
Uniqueness
(4-Nitrophenoxy)-phenylmethoxymethanethione is unique due to the presence of the methoxymethanethione moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
24464-31-1 |
|---|---|
Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
(4-nitrophenoxy)-phenylmethoxymethanethione |
InChI |
InChI=1S/C14H11NO4S/c16-15(17)12-6-8-13(9-7-12)19-14(20)18-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
WXXKEUKFKZDHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=S)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


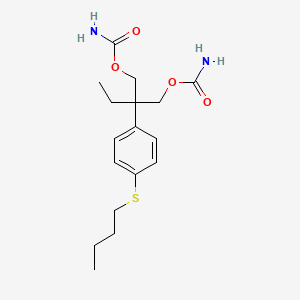


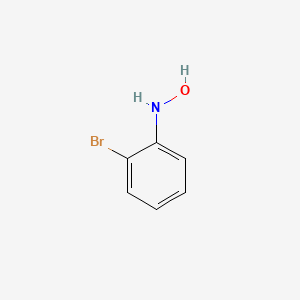
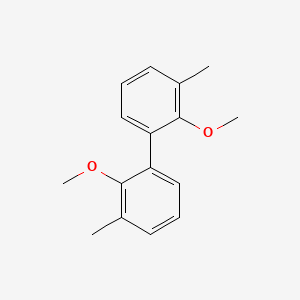
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)

